Product packaging for Santalol(Cat. No.:CAS No. 73890-74-1)

Santalol

Cat. No.: B3429334
CAS No.: 73890-74-1
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-INLOORNJSA-N
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Description

Historical Context and Discovery of Santalol (B192323)

The history of this compound is intertwined with the long-standing use of sandalwood. Sandalwood has been utilized for at least 3,000 years, with mentions in ancient Indian texts and evidence of its use in various cultures for rituals, medicine, and personal care. tisserandinstitute.orgnih.gov The essential oil, containing this compound, has been in public use for the last 200 years. tisserandinstitute.org

Early research into isolating and identifying the components of sandalwood oil was conducted in the first decade of the 20th century by Friedrich W. Semmler at the University of Berlin. acs.org Following this, in 1914, V. Paolini and Laura Divizia at the University of Rome published a detailed account of isolating the oil through steam distillation, separating its components, including alpha- and beta-santalol (B49924), and determining their properties. acs.org The molecular structures of (Z)-Alpha-santalol and (Z)-Beta-santalol were later uncovered by Semmler in 1910 for the alpha isomer and Ruzicka in 1935 for the beta isomer. scentree.co

Significance of this compound within the Sesquiterpenoid Class of Natural Products

This compound is classified as a sesquiterpenoid, a diverse group of fifteen-carbon compounds formed from three isoprene (B109036) units. nih.govfoodb.ca Sesquiterpenoids exist in various forms, including linear, monocyclic, bicyclic, and tricyclic frameworks. fishersci.com this compound, specifically, is a sesquiterpene alcohol. acs.orgnih.gov

The two main isomers of this compound found in sandalwood oil are alpha-santalol (B229018) and beta-santalol. acs.orgwikipedia.orgwikipedia.org These isomers, particularly the (Z)-configurations, are the most abundant sesquiterpenoids in sandalwood oil, collectively comprising a significant percentage of its total content, sometimes up to 80%. nih.govacs.org Alpha-santalol is typically more abundant than beta-santalol, often present at about three times the amount of its beta isomer. acs.org Their presence is a key determinant of the quality of sandalwood oil. tandfonline.com

The relative abundance of alpha- and beta-santalol varies among different sandalwood species. For instance, Santalum album typically has higher concentrations compared to Santalum spicatum. scentree.cotandfonline.com

Sandalwood Species(Z)-Alpha-santalol Content (%)(Z)-Beta-santalol Content (%)
Santalum album41 - 5516 - 24
Santalum spicatum15 - 255 - 20
Santalum austrocaledonicum9 - 3711 - 17
Santalum yasi16 - 5710 - 34
Santalum macgregorii0.5 - 510 - 24.2

Note: Data represents typical ranges and can vary based on source and method. scentree.cotandfonline.com

Overview of Key Research Trajectories in this compound Science

Research concerning this compound spans several key areas within chemistry and chemical biology, driven by its natural abundance and complex structure.

One significant trajectory involves the biosynthesis of this compound. Studies have investigated the enzymatic pathways involved in the formation of santalols and related sesquiterpenes in sandalwood trees. plos.org This research includes identifying and characterizing enzymes, such as cytochrome P450s, responsible for converting precursor molecules like santalene into this compound isomers. plos.org Understanding the biosynthesis is crucial for potential biotechnological production routes.

Chemical synthesis of this compound has also been a long-standing research focus due to the high demand and cost of natural sandalwood oil. Initial attempts at total synthesis yielded low amounts and lacked precise control over stereochemistry. acs.org More successful, highly stereoselective synthetic routes were developed starting in the 1970s. acs.org Notable work includes syntheses of alpha-santalol using modified Wittig reactions and approaches starting from tricyclic precursors. acs.org Enantioselective synthesis of beta-santalol has also been achieved, sometimes employing key steps like copper-catalyzed cyclization-fragmentation reactions. researchgate.net Despite these advancements, chemical synthesis has historically not been cost-effective for industrial scale compared to the natural product. acs.org

Analytical chemistry plays a vital role in the study of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to analyze the composition of sandalwood oil and quantify the levels of alpha- and beta-santalol. researchgate.netetsu.edu High-Performance Thin-Layer Chromatography (HPTLC) methods have also been developed for the analysis of sesquiterpenoids in sandalwood oil. researchgate.net Furthermore, methods like medium pressure liquid chromatography (MPLC) using silver nitrate-impregnated silica (B1680970) gel have been employed for the preparative separation of this compound isomers. nih.gov These analytical methods are essential for quality control and research into the chemical profile of sandalwood from different sources or production methods.

Recent research trajectories also include biotechnological approaches for this compound production. Concerns about the sustainability of sandalwood tree cultivation have spurred the development of fermentation-based routes. wikipedia.orgwikipedia.org For example, processes utilizing modified microorganisms, such as Rhodobacter sphaeroides, to ferment sugars and produce santalenes, which are then converted to santalols, have been developed as a more sustainable alternative to traditional extraction. acs.orgwikipedia.orgwikipedia.orgscentree.co

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B3429334 Santalol CAS No. 73890-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methyl-5-[(1S,2S,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYKYCDSGQGTRJ-INLOORNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121647
Record name rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour.
Record name Santalol
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Record name Santalol (alpha & beta)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol)
Record name Santalol (alpha & beta)
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.965-0.975
Record name Santalol (alpha & beta)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

73890-74-1, 11031-45-1
Record name rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol
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Record name Santalol
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Record name rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol
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Record name Santalol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Stereochemical Complexity and Advanced Structural Elucidation of Santalol Isomers

Definition and Significance of α-Santalol and β-Santalol Stereoisomers

α-Santalol and β-santalol are the two major sesquiterpene alcohol isomers found in sandalwood oil, comprising a significant percentage of its composition wikipedia.orgacs.orgindustrialchemicals.gov.au. α-Santalol typically makes up about 55% of the oil, while β-santalol is present in a lower abundance, around 20% wikipedia.orgwikipedia.org. The term "santalol" can also refer to a commercial mixture of these isomers industrialchemicals.gov.au. Both isomers possess a penten-1-ol side chain attached to a tricyclic (for α-santalol) or bicyclic (for β-santalol) ring system wikipedia.orgacs.orgwikipedia.org. The structural difference lies in the ring system and the point of attachment and configuration of the side chain, leading to distinct stereochemical arrangements. Both isomers commonly feature a Z-configuration at the double bond in the side chain, although E-isomers also exist in smaller quantities in nature acs.org.

Chiroptical Properties and Spectroscopic Differentiation of This compound (B192323) Enantiomers

This compound isomers, possessing chiral centers, exhibit chiroptical properties, such as optical rotation. α-Santalol has a reported chiral rotation ([α]D) of +10.3°, while β-santalol has a significantly different value of -87.1° wikipedia.orgwikipedia.org. These distinct optical rotations serve as a method for differentiating between the enantiomers and assessing their enantiomeric purity. Advanced spectroscopic techniques, including Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) spectroscopy, are powerful tools for determining the absolute configuration of chiral molecules in solution researchgate.netdokumen.pub. ROA spectroscopy, in particular, has been successfully applied to determine the absolute configuration of (+)-(E)-alpha-santalol researchgate.net. These methods compare experimental spectra with theoretically calculated spectra for different possible stereoisomers and conformers to assign the absolute stereochemistry researchgate.net.

Advanced NMR and Mass Spectrometry Techniques for this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the structural elucidation and assignment of this compound isomers researchgate.netacs.org. Advanced NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide detailed information about the connectivity of atoms and spatial relationships within the molecule, which is critical for confirming the complex structures of santalols and their derivatives researchgate.net. For instance, ¹H and ¹³C NMR data assignments are routinely used in the structural characterization of terpenes researchgate.net. The analysis of ¹³C NMR spectra, potentially aided by DFT-based calculations and database predictions, can assist in the unambiguous assignment of configuration, particularly for differentiating between this compound and epi-santalol diastereomers researchgate.net. Mass spectrometry, often coupled with gas chromatography (GC/MS), provides information about the molecular weight and fragmentation patterns of the isomers, aiding in their identification and in the analysis of complex mixtures like sandalwood oil acs.orgresearchgate.net. High-resolution GC coupled with NMR has been explored for analyzing complex samples and assigning structures of individual isomers acs.org.

Computational Chemistry Approaches to this compound Conformational Analysis

Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
α-Santalol5281531
β-Santalol6857681
This compound (mixed isomers)11031-45-1 (CAS No.) industrialchemicals.gov.au - Note: PubChem often lists specific isomers with distinct CIDs. 11031-45-1 is a CAS number associated with the mixture.

Data Table: Properties of α-Santalol and β-Santalol

Propertyα-Santalolβ-SantalolSource
Molecular FormulaC₁₅H₂₄OC₁₅H₂₄O wikipedia.org, wikipedia.org
Molar Mass220.356 g·mol⁻¹220.356 g·mol⁻¹ wikipedia.org, wikipedia.org
AppearanceLiquidLiquid wikipedia.org, wikipedia.org
Density0.9770 g/cm³0.9717 g/cm³ wikipedia.org, wikipedia.org
Boiling Point166 °C (439 K) at 14 mmHg nih.gov177 °C (450 K) wikipedia.org, wikipedia.org
Solubility in WaterPractically insolublePractically insoluble wikipedia.org, wikipedia.org
Solubility in EthanolSolubleSoluble wikipedia.org, wikipedia.org
Solubility in Diethyl EtherSolubleSoluble wikipedia.org, wikipedia.org
Chiral Rotation ([α]D)+10.3°-87.1° wikipedia.org, wikipedia.org
Refractive Index (nD)1.50171.5100 at 25°C/D nih.gov wikipedia.org, nih.gov

Elucidation of Santalol Biosynthetic Pathways and Metabolic Engineering

Isoprenoid Biosynthesis: Precursors and Early Stages Relevant to Santalol (B192323)

The journey to this compound begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon building blocks are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. mdpi.comresearchgate.net While both pathways produce IPP and DMAPP, the MVA pathway is the primary source of precursors for sesquiterpenoid biosynthesis, including this compound. mdpi.com

The initial steps of the MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the crucial, rate-limiting step catalyzed by HMG-CoA reductase (HMGR), which reduces HMG-CoA to mevalonate. A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP. An enzyme called isopentenyl diphosphate isomerase (IDI) facilitates the conversion of IPP to DMAPP.

The subsequent "early stages" directly leading to the this compound backbone involve the sequential condensation of these five-carbon units. Farnesyl diphosphate synthase (FPPS) catalyzes two key reactions. First, it joins one molecule of DMAPP with one molecule of IPP to form the ten-carbon intermediate, geranyl diphosphate (GPP). nih.gov Then, FPPS adds another IPP molecule to GPP, resulting in the formation of the fifteen-carbon precursor, farnesyl diphosphate (FPP). nih.govnih.gov FPP is the central precursor for all sesquiterpenes and stands at a critical branch point in the isoprenoid pathway. mdpi.comnih.gov

This compound Synthase Enzymes: Identification, Characterization, and Catalytic Mechanisms

The commitment of FPP to the this compound pathway is orchestrated by a class of enzymes known as terpene synthases, specifically santalene synthases. mdpi.comnih.gov The key enzyme in Santalum album, designated SaSSy, was identified and characterized, revealing its role in the cyclization of the linear FPP molecule. nih.gov This cyclization is a complex intramolecular reaction that results in the formation of a mixture of cyclic sesquiterpene olefins. nih.govnih.gov

The catalytic mechanism of santalene synthase involves the ionization of FPP to form a farnesyl carbocation. This is followed by a series of cyclizations and rearrangements of the carbon skeleton. The final step is a deprotonation event that yields a mixture of products, primarily α-santalene, β-santalene, and epi-β-santalene, along with α-exo-bergamotene. nih.govresearchgate.net The product profile of these synthases can vary. For instance, a santalene synthase from Clausena lansium (SanSyn) was found to be more product-specific, predominantly producing α-santalene. nih.gov

Following the formation of the santalene backbone, the final step in this compound biosynthesis is the hydroxylation of these sesquiterpene olefins. This crucial oxidation step is catalyzed by cytochrome P450 monooxygenases (P450s). nih.gov Extensive research has led to the identification of a subfamily of P450s in S. album, designated CYP76F, that are responsible for this conversion. scilit.comresearchgate.net These enzymes, in conjunction with an NADPH-dependent cytochrome P450 reductase (CPR), hydroxylate the terminal allylic methyl groups of the santalenes and bergamotene. nih.govresearchgate.net For example, the enzyme SaCYP736A167 has been shown to convert α- and β-santalene into (Z)-α- and (Z)-β-santalol, respectively. nih.gov The activity of these P450 enzymes is a critical determinant of the final this compound composition in sandalwood oil.

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

Enzyme Abbreviation Function
Farnesyl Diphosphate Synthase FPPS Catalyzes the formation of Farnesyl Diphosphate (FPP) from IPP and DMAPP. nih.gov
Santalene Synthase SaSSy Cyclizes FPP to produce a mixture of santalenes (α, β, epi-β) and bergamotene. nih.gov
Cytochrome P450 Monooxygenases CYP76F Hydroxylate santalenes and bergamotene to form santalols and bergamotol. scilit.comresearchgate.net
NADPH-Cytochrome P450 Reductase CPR Provides electrons for the P450-catalyzed hydroxylation reactions. researchgate.net

Genetic Regulation of this compound Biosynthesis in Native Plant Sources

The production of this compound in Santalum album is a tightly regulated process, influenced by developmental cues and environmental factors. The expression of the genes encoding the biosynthetic enzymes is a key control point. Studies have shown that the expression of both farnesyl diphosphate synthase and santalene synthase genes is tissue-specific. nih.gov

Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a pivotal role in regulating the this compound biosynthetic pathway. nih.gov Several families of transcription factors, including MYB, WRKY, bHLH, AP2/ERF, and bZIP, are known to be involved in the regulation of terpenoid biosynthesis in plants. nih.gov In S. album, specific transcription factors have been identified that can bind to the promoter regions of key biosynthetic genes. For instance, a yeast one-hybrid screening identified a MYB36-like transcription factor and a homeobox-leucine zipper protein (ATHB-15) as potential regulators of the SaSSY gene. mdpi.comnih.gov

Furthermore, research has indicated that certain transcription factors, such as SaMYC1, can bind to the promoter regions of both SaSSy and SaCYP736A167, suggesting a coordinated regulation of the pathway. nih.gov The promoter of the SaSSY gene contains various cis-regulatory elements, such as the P-box and TATC-box, which are responsive to gibberellin, a plant hormone, indicating that hormonal signaling pathways can also influence this compound production. mdpi.com Understanding this complex regulatory network is essential for developing strategies to enhance this compound biosynthesis in its native host.

Metabolic Engineering Strategies for Enhanced this compound Production in Heterologous Hosts

The slow growth of sandalwood trees and the unsustainable harvesting practices have spurred the development of alternative production platforms. Metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, offers a promising and sustainable approach for this compound production. nih.govresearchgate.net These strategies involve the introduction and optimization of the this compound biosynthetic pathway in these fast-growing and easily scalable hosts.

A primary challenge in heterologous production is to channel sufficient metabolic flux towards the synthesis of the precursor molecule, FPP. In yeast, the native MVA pathway is often engineered to increase the supply of IPP and DMAPP. This can be achieved by overexpressing key genes in the MVA pathway, such as those encoding HMG-CoA reductase (tHMG1), isopentenyl diphosphate isomerase (IDI1), and farnesyl diphosphate synthase (ERG20). researchgate.net

Another critical strategy is to down-regulate competing pathways that also utilize FPP. In S. cerevisiae, FPP is a precursor for sterol biosynthesis, with the first committed step catalyzed by squalene synthase, encoded by the ERG9 gene. nih.gov By repressing the expression of ERG9, more FPP becomes available for santalene synthesis, leading to a significant increase in product titers. nih.govmdpi.com For example, replacing the native promoter of ERG9 with a weaker, regulatable promoter has proven effective. nih.gov In E. coli, similar strategies focus on optimizing the expression of the MVA pathway genes and attenuating competing pathways, such as indole biosynthesis, to improve α-santalene production. nih.gov

The efficient expression and activity of the santalene synthase and the subsequent P450 hydroxylases are paramount for high-level this compound production. The choice of the terpene synthase can influence the product profile. For instance, using the product-specific SanSyn from Clausena lansium can lead to a higher proportion of α-santalene. nih.gov

Translating the success of metabolically engineered strains from the laboratory to an industrial scale requires careful optimization of the fermentation process. Bioreactor design and the control of fermentation parameters are critical for maximizing product yield and productivity. Fed-batch fermentation is a commonly employed strategy where nutrients are fed to the culture over time, allowing for high cell densities and prolonged production phases. nih.gov

The choice of the carbon source and the feeding strategy can significantly impact the metabolic state of the cells and, consequently, this compound production. In some engineered yeast strains, the expression of the biosynthetic pathway is placed under the control of galactose-inducible promoters (GAL promoters). nih.govresearchgate.net This allows for a two-stage fermentation process where the cells are first grown to a high density on a non-inducing carbon source like glucose, and then the production of this compound is induced by the addition of galactose. nih.gov Overexpression of genes involved in galactose uptake and metabolism, such as GAL4 (a transcriptional activator) and PGM2 (phosphoglucomutase), has been shown to enhance this compound titers in such systems. nih.govnih.gov Optimization of other parameters such as pH, temperature, and aeration is also crucial for achieving high-titer production of this compound in bioreactors.

Bioinformatic and Genomic Approaches to this compound Biosynthesis Research

The elucidation of the this compound biosynthetic pathway has been significantly accelerated by advances in bioinformatics and genomics. These powerful tools have enabled researchers to overcome the challenges associated with studying non-model organisms like Santalum album (sandalwood), which have long generation times and are difficult to cultivate. Genomic and transcriptomic approaches, in particular, have been instrumental in identifying the genes and enzymes responsible for producing the characteristic sesquiterpenoids of sandalwood oil. nih.gov

Rapid developments in transcriptome and genome sequencing have provided a direct route to discovering the genetic blueprints for complex metabolic pathways. nih.gov By analyzing the genetic material of sandalwood, especially from the oil-rich heartwood, scientists can pinpoint the specific genes that are actively being transcribed and are therefore likely involved in the synthesis of this compound and its precursors.

Transcriptome Profiling and Gene Discovery

A key strategy in this research involves comparative transcriptome profiling. By sequencing the RNA from high-oil-yielding and low-oil-yielding S. album trees, researchers can identify genes that are differentially expressed and correlate their expression levels with oil production. nih.gov This approach has successfully highlighted candidate genes involved in the biosynthesis and accumulation of sandalwood oil. nih.gov

In one such study, deep sequencing of the transcriptomes from two distinct genotypes of 15-year-old S. album trees generated a massive amount of sequence data, which was then assembled de novo to identify unique genes (unigenes). nih.gov

Table 1: Comparative Transcriptome Assembly Data for Santalum album Genotypes
MetricValue
Total Raw PE Reads (High-Yielding)28,959,187
Total Raw PE Reads (Low-Yielding)25,598,869
Assembled Unigenes31,918
Mean Length of Unigenes (bp)1,739
N50 Length of Unigenes (bp)2,272

Data derived from a comparative transcriptome analysis of high and low oil-yielding Santalum album genotypes. nih.gov

This bioinformatic analysis provides a foundational dataset for mining candidate genes. By searching these assembled transcriptomes for sequences with homology to known terpene synthases and other relevant enzyme families, researchers have successfully identified the key players in the this compound pathway. researchgate.netscilit.com

Identification of Key Biosynthetic Genes

Genomic and bioinformatic methods have been crucial for the discovery and functional characterization of the specific enzymes that catalyze the critical steps in this compound formation.

Table 2: Key Genes in this compound Biosynthesis Identified via Genomic and Bioinformatic Approaches
Gene/Enzyme FamilyFunctionIdentification Approach
Santalene Synthase (SaSSy)Catalyzes the cyclization of Farnesyl Pyrophosphate (FPP) to form α-, β-, and epi-β-santalene. nih.govnih.govSuppression Subtraction Hybridization (SSH), Transcriptome Mining. nih.gov
Cytochrome P450 Family (CYP76F)Hydroxylates santalenes and bergamotene to produce various santalols and bergamotol. researchgate.netscilit.comTranscriptome Database Mining. researchgate.netscilit.com
Cytochrome P450 (SaCYP736A167)Specifically catalyzes the final step in the formation of (Z)-α-santalol, (Z)-β-santalol, and other key sesquiterpenes. researchgate.netHeartwood-specific Transcriptome Analysis. researchgate.net
bHLH Transcription Factors (e.g., SaMYC1)Regulates the expression of key enzyme genes like SaSSy and SaCYP736A167. nih.govCo-expression Analysis of Transcriptome Data. nih.gov

The first committed step in the pathway is the conversion of the universal precursor Farnesyl Pyrophosphate (FPP) into a mixture of santalene isomers. The gene encoding santalene synthase (SSy), the enzyme responsible for this cyclization, was successfully isolated from sandalwood. nih.gov

Following the formation of the santalene backbone, the final and crucial step is hydroxylation, which imparts the characteristic fragrance. This step is catalyzed by Cytochrome P450-dependent monooxygenases (CYPs). Mining of S. album transcriptome data led to the identification of a small family of ten CYPs belonging to the CYP76F subfamily. scilit.com Functional characterization of these enzymes confirmed their role as santalene/bergamotene oxidases. scilit.com Further research focusing on the heartwood-specific transcriptome identified SaCYP736A167 as a critical enzyme for the biosynthesis of the valuable (Z)-isomers of this compound. researchgate.net

Bioinformatic analysis extends to the regulatory elements of these genes. For instance, analysis of the promoter region of the SaCYP736A167 gene revealed numerous stress-inducible cis-acting elements, suggesting a molecular link between environmental stress (like drought) and increased this compound production. researchgate.net Furthermore, co-expression analysis has been used to identify transcription factors, such as the basic-helix-loop-helix (bHLH) type, that regulate the key biosynthetic genes, offering deeper insights into the molecular control of sandalwood oil synthesis. nih.gov

The identification of this complete genetic toolkit through bioinformatics and genomics has been foundational for the metabolic engineering of microorganisms like yeast (Saccharomyces cerevisiae) to produce santalols. nih.govnih.gov By introducing the discovered genes, such as SaSSy and various CYPs, into these microbial hosts, a sustainable and scalable platform for producing sandalwood oil components can be achieved, mitigating the pressure on over-harvested natural sandalwood forests. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Santalol S Biological Activities

Investigations into Santalol's Modulatory Effects on Inflammatory Signaling Pathways

This compound (B192323) has demonstrated significant modulatory effects on various signaling pathways that are central to the inflammatory response. Its anti-inflammatory characteristics suggest its potential for topical applications in inflammatory skin conditions informahealthcare.com.

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation scienceasia.orgresearchgate.net. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κBα (IκBα) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes scienceasia.org.

Research has shown that sandalwood oil, with this compound as its major component, can interfere with this pathway. In a study utilizing RAW 264.7 murine macrophage cells, sandalwood oil was found to inhibit the phosphorylation of IκBα and the subsequent activation and nuclear translocation of NF-κB when stimulated with LPS scienceasia.orgresearchgate.net. This inhibitory action on the NF-κB pathway is a key mechanism underlying the anti-inflammatory effects of this compound scienceasia.org. The anti-inflammatory activities of sandalwood oil have also been associated with the inhibition of 5-lipoxygenase, a key enzyme in the inflammatory cascade researchgate.net.

This compound has been shown to effectively suppress the production of a wide array of pro-inflammatory cytokines and chemokines. In co-cultures of human dermal fibroblasts and neo-epidermal keratinocytes stimulated with LPS, both α-santalol and β-santalol demonstrated a dose-dependent suppression of several key inflammatory mediators informahealthcare.comnih.gov.

A study revealed that LPS stimulated the release of 26 cytokines and chemokines, with 20 of them being significantly suppressed by exposure to sandalwood oils nih.gov. Purified α-santalol and β-santalol were found to be equally effective in suppressing the production of five indicator cytokines and chemokines, with their activity being proportional to their concentrations in the sandalwood oils nih.gov. Furthermore, both α- and β-santalol were observed to suppress the LPS-mediated production of arachidonic acid metabolites, including prostaglandin E2 and thromboxane B2 informahealthcare.comnih.gov. This suggests that this compound's anti-inflammatory action may be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenases nih.gov.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Production

Cytokine/ChemokineEffect of this compoundCellular ModelReference
Interleukin-6 (IL-6)SuppressionDermal Fibroblast/Keratinocyte Co-cultures researchgate.net
CXCL5SuppressionDermal Fibroblast/Keratinocyte Co-cultures researchgate.net
Monocyte Chemoattractant Protein-1 (MCP-1)SuppressionDermal Fibroblast/Keratinocyte Co-cultures researchgate.net
Interleukin-8 (IL-8)SuppressionKeratinocytes researchgate.net
Prostaglandin E2 (PGE2)SuppressionDermal Fibroblast/Keratinocyte Co-cultures informahealthcare.comnih.gov
Thromboxane B2 (TXB2)SuppressionDermal Fibroblast/Keratinocyte Co-cultures informahealthcare.comnih.gov

Inflammasomes are multiprotein complexes that play a crucial role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) nih.gov. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a wide range of stimuli nih.gov. While numerous natural compounds have been investigated for their ability to regulate NLRP3 inflammasome activation, direct studies on the specific impact of this compound on inflammasome activation in cellular contexts are limited. However, the known anti-inflammatory properties of this compound, particularly its ability to inhibit the NF-κB pathway which is involved in the priming step of inflammasome activation, suggest that it may have a regulatory role mdpi.com. Further research is needed to fully elucidate the direct effects of this compound on the assembly and activation of inflammasome complexes.

Mechanisms of this compound's Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi nanobioletters.comnih.gov. Its efficacy is attributed to its ability to compromise the structural integrity of microbial cells and interfere with processes essential for microbial survival and virulence.

The primary mechanism of antimicrobial action for many essential oil components, including this compound, is the disruption of the microbial cell membrane researchgate.net. The lipophilic nature of this compound allows it to partition into the lipid bilayer of the cell membrane, leading to an increase in membrane fluidity and permeability. This disruption of the membrane's structural integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. While the precise molecular interactions are still under investigation, this membrane-disrupting activity is a key factor in this compound's bactericidal and fungicidal effects.

Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric matrix. Biofilms are notoriously resistant to conventional antimicrobial agents researchgate.net. This compound and sandalwood oil have demonstrated the ability to inhibit the formation of microbial biofilms researchgate.netmdpi.com.

Studies have shown that sandalwood oil, with α-santalol as its main component, can effectively inhibit biofilm formation by various bacteria researchgate.net. The antibiofilm activity of this compound may be attributed to several mechanisms, including the interference with bacterial adhesion to surfaces, a critical initial step in biofilm development, and the disruption of quorum sensing, a cell-to-cell communication system that regulates biofilm formation and virulence factor production in many bacteria.

Table 2: Antimicrobial Activity of Sandalwood Oil (Rich in this compound)

MicroorganismTypeActivityReference
Salmonella entericaGram-negative BacteriaAntibacterial and Antibiofilm mdpi.comnih.gov
Serratia marcescensGram-negative BacteriaAntibacterial mdpi.comnih.gov
Streptococcus pneumoniaeGram-positive BacteriaAntibacterial mdpi.comnih.gov
Candida glabrataYeastAntifungal mdpi.comnih.gov
Candida parapsilosisYeastAntifungal mdpi.comnih.gov

Modulation of Microbial Virulence Factors

While direct antimicrobial activity of this compound has been reported, its ability to modulate microbial virulence factors presents a compelling alternative strategy to combat infections. Virulence factors are molecules produced by pathogens that enable them to colonize a host, evade the immune system, and cause disease. This compound has been shown to interfere with these mechanisms, thereby reducing the pathogenicity of microbes without necessarily killing them. This approach may exert less selective pressure for the development of resistance.

One of the key mechanisms by which this compound modulates virulence is through the inhibition of quorum sensing. Quorum sensing is a sophisticated cell-to-cell communication process that allows bacteria to coordinate their gene expression and behavior in a population-density-dependent manner. Many virulence factors, including biofilm formation and toxin production, are regulated by quorum sensing. By disrupting these communication pathways, this compound can effectively disarm pathogens, rendering them less harmful.

Furthermore, this compound has demonstrated the ability to inhibit biofilm formation. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces. Bacteria within biofilms are notoriously more resistant to antibiotics and host immune responses. This compound's interference with biofilm development represents a significant therapeutic potential, particularly in the context of chronic and device-associated infections.

Studies on Antibiotic Potentiation by this compound in In Vitro Models

The increasing prevalence of antibiotic-resistant bacteria poses a major global health threat. One promising approach to address this challenge is the use of compounds that can enhance the efficacy of existing antibiotics, a phenomenon known as antibiotic potentiation. In vitro studies have demonstrated that this compound can act as a potentiator, restoring or increasing the susceptibility of resistant bacteria to conventional antibiotics.

The synergistic effect of this compound with antibiotics is thought to be mediated through several mechanisms. One proposed mechanism is the disruption of the bacterial cell membrane integrity. By altering the permeability of the cell membrane, this compound may facilitate the entry of antibiotics into the bacterial cell, thereby increasing their intracellular concentration and enhancing their antimicrobial effect.

Another potential mechanism is the inhibition of efflux pumps. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. This compound has been investigated for its ability to inhibit the activity of these pumps, thereby preventing the extrusion of antibiotics and allowing them to reach their intracellular targets.

Molecular Basis of this compound's Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

A substantial body of research has focused on the anticancer properties of this compound, revealing its ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis. These effects are orchestrated through the modulation of multiple molecular pathways that are critical for cancer cell survival and proliferation.

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. This compound has been shown to induce apoptosis in cancer cells through the activation of both intrinsic and extrinsic pathways. nih.govnih.gov

A central feature of apoptosis is the activation of a family of proteases called caspases. This compound treatment has been demonstrated to trigger the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7. nih.govnih.govnih.gov The activation of these executioner caspases leads to the cleavage of key cellular proteins, ultimately resulting in the dismantling of the cell. nih.govnih.gov

Furthermore, this compound can initiate the mitochondrial pathway of apoptosis. nih.govoup.com This involves the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govoup.com Cytosolic cytochrome c then associates with other proteins to form the apoptosome, which activates caspase-9 and initiates the caspase cascade. nih.gov The regulation of this process is influenced by the Bcl-2 family of proteins, and this compound has been shown to modulate the expression of these proteins to favor apoptosis. oup.com

Apoptotic PathwayKey Molecules Affected by this compoundEffect of this compound
Intrinsic (Mitochondrial) Pathway Mitochondrial Membrane Potential, Cytochrome c, Caspase-9, Bcl-2 family proteinsDissipation of membrane potential, Release into cytosol, Activation, Modulation of expression
Extrinsic Pathway Caspase-8Activation
Common Execution Pathway Caspase-3, Caspase-6, Caspase-7, PARPActivation, Cleavage

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. This compound has been found to cause arrest at the G2/M phase of the cell cycle in various cancer cell lines, including breast and skin cancer cells. nih.govnih.govplos.orgiiarjournals.org This prevents the cells from entering mitosis and dividing.

The mechanism of this compound-induced cell cycle arrest involves the modulation of key regulatory proteins. Studies have shown that this compound can decrease the expression of G2/M regulatory cyclins, such as cyclin A and cyclin B1, and their associated cyclin-dependent kinases (CDKs), CDK2 and Cdc2. nih.govplos.orgiiarjournals.org Furthermore, this compound has been observed to affect the expression and phosphorylation status of cell division cycle 25 (Cdc25) phosphatases, which are crucial for activating CDK-cyclin complexes and promoting entry into mitosis. nih.govplos.org In some cancer cell lines, this compound has also been shown to upregulate the expression of the CDK inhibitor p21. nih.govnih.gov

Cancer Cell LineCell Cycle Phase of ArrestKey Regulatory Proteins Modulated
Human Epidermoid Carcinoma (A431)G2/MCyclin A, Cyclin B1, Cdk2, Cdc2, Cdc25C, p21
Human Melanoma (UACC-62)G2/MCyclin A, Cyclin B1, Cdc2, Cdk2
Human Breast Cancer (MCF-7, MDA-MB-231)G2/MCyclin A, Cyclin B1, CDK2, Cdc2, Cdc25B, Cdc25C, p21

The uncontrolled proliferation and survival of cancer cells are driven by the aberrant activation of various signaling pathways. This compound has been shown to interfere with several of these critical pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. Research indicates that this compound can inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR. nih.govnih.gov Downregulation of this pathway contributes to the antiproliferative and pro-apoptotic effects of this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been observed to modulate the MAPK pathway, although the specific effects can vary depending on the cancer cell type. nih.govnih.gov

Furthermore, this compound has been shown to target the Wnt/β-catenin signaling pathway. iiarjournals.orgnih.govsemanticscholar.orgresearchgate.net This pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. This compound has been found to affect the localization of β-catenin, a key component of this pathway, thereby inhibiting the migration of breast cancer cells. iiarjournals.orgnih.govresearchgate.netnih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen. This compound has demonstrated anti-angiogenic properties in in vitro models. nih.govnih.govresearchgate.net

Studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound can inhibit key steps in the angiogenic process, including cell proliferation, migration, invasion, and tube formation. nih.govnih.govresearchgate.net A proposed mechanism for these effects is the targeting of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated signaling pathway. nih.govnih.govinformahealthcare.com this compound has been shown to inhibit the phosphorylation of VEGFR2 and downstream signaling molecules such as Akt, mTOR, and p70S6K. nih.govnih.govresearchgate.net Interestingly, the effect of α-santalol on the expression of Vascular Endothelial Growth Factor (VEGF) appears to be dose-dependent, with lower concentrations stimulating and higher concentrations inhibiting its expression. nih.gov

Angiogenic ProcessEffect of this compoundMolecular Targets
Endothelial Cell ProliferationInhibitionVEGFR2, Akt, mTOR
Endothelial Cell MigrationInhibitionVEGFR2
Endothelial Cell InvasionInhibitionNot specified
Endothelial Cell Tube FormationInhibitionVEGFR2

Investigation of this compound's Effects on Metastasis-Related Cellular Events (e.g., Migration, Invasion)

α-santalol has been shown to impede key cellular processes involved in cancer metastasis, namely cell migration and invasion, across various cancer cell types. In vitro studies using breast cancer cell lines (MDA-MB 231 and MCF-7) have demonstrated that α-santalol significantly reduces their migratory and wound-healing capabilities. researchgate.netiiarjournals.orgnih.gov This inhibitory effect is concentration-dependent; for instance, in MDA-MB 231 cells, treatment with 20 μM and 40 μM of α-santalol resulted in a reduction of migratory cells by approximately 48% and 73%, respectively. iiarjournals.org The mechanism underlying this effect in breast cancer cells is linked to the targeting of the Wnt/β-catenin signaling pathway. researchgate.netiiarjournals.orgnih.gov Specifically, α-santalol was observed to affect the localization of β-catenin, a crucial protein in this pathway, from the cytosol to the nucleus in MDA-MB 231 cells. iiarjournals.orgnih.gov

Furthermore, α-santalol exhibits anti-metastatic potential by inhibiting angiogenesis, the formation of new blood vessels that is critical for tumor growth and spread. nih.gov In studies involving human umbilical vein endothelial cells (HUVECs), α-santalol significantly inhibited cell migration, invasion, and tube formation in a dose-dependent manner. nih.gov The molecular mechanism for this anti-angiogenic effect involves the targeting of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). α-santalol inhibits the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling kinases, including AKT, mTOR, and P70S6K. nih.gov This disruption of the VEGFR2-mediated signaling pathway effectively hinders the processes required for new blood vessel growth, thereby inhibiting a crucial step in metastasis. nih.gov

Table 1: Effect of α-Santalol on Cancer Cell Migration and Invasion

Cell LineAssayConcentration of α-SantalolObserved EffectAssociated PathwaySource
MDA-MB 231 (Breast Cancer)Migration Assay20 μM~48% reduction in migratory cellsWnt/β-catenin iiarjournals.org
MDA-MB 231 (Breast Cancer)Migration Assay40 μM~73% reduction in migratory cellsWnt/β-catenin iiarjournals.org
HUVEC (Endothelial Cells)Wound Healing AssayDose-dependent (max inhibition at 20 μM)Significant inhibition of cell migrationVEGFR2/AKT/mTOR nih.gov
HUVEC (Endothelial Cells)Transwell AssayDose-dependentSignificant inhibition of cell invasionVEGFR2/AKT/mTOR nih.gov

Antioxidant Mechanisms of this compound

This compound demonstrates notable antioxidant properties through multiple mechanisms, including the direct neutralization of harmful free radicals and the enhancement of the body's own antioxidant defense systems. nih.govinformahealthcare.com

This compound and its parent compound, sandalwood oil, have been shown to possess direct free-radical scavenging capabilities. scienceasia.orgnih.gov In vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging test, confirm this activity. scienceasia.org Studies have demonstrated that sandalwood oil, rich in α- and β-santalol, can effectively neutralize ROS produced by environmental stressors. nih.govmdpi.com This direct antioxidant action helps protect cells from oxidative damage. mdpi.comresearchgate.net For example, sandalwood oil has been shown to reduce levels of squalene monohydroperoxide, an indicator of oxidative stress. nih.gov The active constituents within the essential oil, primarily santalols, can act as hydrogen donors or quench singlet oxygen, thereby neutralizing reactive species. researchgate.net

Table 2: Direct Radical Scavenging Activity of Sandalwood Oil

SubstanceAssayConcentrationScavenging Activity (%)Source
Sandalwood OilDPPH0.03%1.9% scienceasia.org
Sandalwood OilDPPH0.1%3.0% scienceasia.org
Sandalwood OilDPPH0.3%9.3% scienceasia.org
Sandalwood OilDPPH1%12% scienceasia.org
Sandalwood OilDPPH3%26% scienceasia.org

Beyond direct scavenging, this compound isomers modulate the body's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org In preclinical models using Caenorhabditis elegans, the protective effects of α- and β-santalol against oxidative and proteotoxic stress were found to be mediated through the selective regulation of SKN-1, the worm homolog of Nrf2. nih.govfrontiersin.orgresearchgate.net Nrf2 is a critical transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor, Keap1. mdpi.com Upon activation by molecules like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. researchgate.net This binding initiates the transcription of a suite of protective enzymes, including Heme-oxygenase 1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), superoxide (B77818) dismutase (SOD), and catalase. mdpi.commdpi.com By upregulating these endogenous antioxidant systems, this compound helps to fortify cells against oxidative stress, thereby contributing to its neuroprotective and other beneficial effects. nih.govresearchgate.net

Neurobiological Effects of this compound in Pre-clinical Models

Pre-clinical studies have highlighted the neurobiological activity of this compound, demonstrating its ability to interact with key neurotransmitter systems and provide protection against cellular stress models relevant to neurodegenerative diseases. nih.gov

In vitro binding assays have revealed that α-santalol can interact with specific neurotransmitter receptors. Research has characterized α-santalol as having antagonistic effects on dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov Furthermore, both α-santalol and β-santalol have been identified as a novel chemotype of cannabinoid receptor type 2 (CB2) ligands. The activation of CB2 receptors is being explored as a therapeutic target for various diseases due to its role in modulating immune cell function. nih.gov These findings suggest that the sedative and anxiolytic-like properties observed in some studies may be, in part, attributable to these interactions with central nervous system receptors. nih.govnih.gov

Table 3: In Vitro Receptor Binding Affinity of this compound Isomers

CompoundReceptorBinding Value TypeBinding Value (μM)Source
α-SantalolDopamine D2IC₅₀75 nih.gov
α-SantalolSerotonin 5-HT2AIC₅₀180 nih.gov
α-SantalolCannabinoid CB2Kᵢ10.49 nih.gov
β-SantalolCannabinoid CB2Kᵢ8.19 nih.gov

This compound isomers have demonstrated significant neuroprotective effects in preclinical models of amyloidogenesis, the process of abnormal protein aggregation that is a hallmark of several neurodegenerative diseases. nih.gov In C. elegans models, both α- and β-santalol were effective at inhibiting the aggregation of transthyretin (TTR), a protein implicated in familial amyloid polyneuropathy. nih.govnih.gov The isomers were shown to stabilize the native tetrameric structure of TTR, preventing its dissociation and subsequent formation into amyloid fibrils. nih.govnih.gov This research has also shown that this compound isomers can reduce the aggregation of other toxic proteins, including amyloid-β, α-synuclein, and polyglutamine proteins, which are associated with Alzheimer's, Parkinson's, and Huntington's diseases, respectively. frontiersin.orgnih.gov The mechanism for this protection involves the activation of cellular defense pathways, including SKN-1/Nrf2, autophagy, and proteasome functions, which help clear misfolded protein aggregates. frontiersin.orgnih.gov

Table 4: Inhibition of Transthyretin (TTR) Aggregation by this compound Isomers

CompoundTTR TypeEC₅₀ (μM)Source
α-SantalolWild-Type (TTRWT)36.7 ± 1.2 nih.gov
β-SantalolWild-Type (TTRWT)31.1 ± 2.4 nih.gov
α-SantalolMutant (TTRV30M)44.3 ± 3.5 nih.gov
β-SantalolMutant (TTRV30M)34.5 ± 2.8 nih.gov

Interaction of this compound with Specific Molecular Targets (e.g., Receptors, Enzymes, Ion Channels, Tubulin)

This compound, a naturally occurring sesquiterpene alcohol and the primary constituent of sandalwood oil, has been the subject of extensive research to elucidate its mechanisms of action at the molecular and cellular levels. Studies have revealed that this compound interacts with a variety of specific molecular targets, including receptors, enzymes, and cytoskeletal proteins like tubulin, which collectively contribute to its diverse biological activities.

Receptors:

Both α- and β-santalol have been identified as novel ligands for the cannabinoid receptor type II (CB2), a component of the endocannabinoid system primarily expressed in peripheral tissues and immune cells. nih.gov Bioassay-guided fractionation of sandalwood oil led to the characterization of α-santalol and β-santalol with Kᵢ values of 10.49 μM and 8.19 μM, respectively, for the CB2 receptor. nih.gov Functional assays demonstrated that these compounds act as CB2 agonists, increasing intracellular calcium influx in SH-SY5Y human neuroblastoma cells, an effect that was diminished by a CB2 antagonist. nih.gov In addition to its activity at cannabinoid receptors, α-santalol has also been reported to exhibit antagonistic effects at dopamine D₂ and serotonin 5-HT₂ₐ receptors, with IC₅₀ values of 75 μM and 180 μM, respectively. nih.gov

Enzymes:

This compound has been demonstrated to be a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin (B1238610) biosynthesis. mdpi.comnih.govsemanticscholar.orgresearchgate.net Through in vitro and in silico approaches, it was found that this compound inhibits tyrosinase in a dose-dependent manner. mdpi.com This inhibitory action is significant as the overproduction of melanin can lead to undesirable skin pigmentation. mdpi.comnih.govresearchgate.net Enzyme kinetics and biophysical characterization have provided the first scientific evidence of this compound's ability to inhibit tyrosinase. mdpi.comnih.gov

Ion Channels:

The interaction of this compound with ion channels appears to be linked to its receptor-mediated activities. For instance, the increase in intracellular calcium influx observed upon treatment with α- and β-santalol in SH-SY5Y cells suggests a modulation of ion channel activity. nih.gov This effect was attenuated by a CB2 antagonist, indicating that the ion channel modulation is likely a downstream event following the activation of the CB2 receptor. nih.gov

Tubulin:

A significant molecular target for both α- and β-santalol is tubulin, the protein subunit of microtubules. acs.orgacs.org Research has shown that santalols directly interact with tubulin and inhibit its polymerization. acs.orgacs.org This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and cytotoxicity in oral cancer cells. acs.orgacs.org Modeling studies have suggested that santalols may weakly bind to the colchicine (B1669291) site on tubulin. acs.orgacs.org The inhibition of tubulin polymerization by santalols is a key mechanism underlying their anticancer properties. acs.org

Table 1: Interaction of this compound with Specific Molecular Targets

Molecular Target Type of Interaction Specific Isomer(s) Observed Effect Key Findings
Cannabinoid Receptor Type II (CB2) Agonist α-Santalol, β-Santalol Increased intracellular calcium influx Kᵢ values of 10.49 μM for α-santalol and 8.19 μM for β-santalol. nih.gov
Dopamine D₂ Receptor Antagonist α-Santalol Receptor binding inhibition IC₅₀ value of 75 μM. nih.gov
Serotonin 5-HT₂ₐ Receptor Antagonist α-Santalol Receptor binding inhibition IC₅₀ value of 180 μM. nih.gov
Tyrosinase Inhibitor This compound Inhibition of melanin biosynthesis Dose-dependent inhibition. mdpi.comnih.gov
Tubulin Direct Interaction/Inhibition of Polymerization α-Santalol, β-Santalol Mitotic arrest, cytotoxicity in cancer cells Weak binding to the colchicine site suggested. acs.orgacs.org

Structure-Mechanism Relationship Studies for this compound and its Enantiomers

The biological activities of this compound are intricately linked to its chemical structure, including the stereochemistry of its isomers. While α- and β-santalol are diastereomers rather than enantiomers, comparative studies of their effects and the investigation of their synthetic derivatives have provided valuable insights into the structure-mechanism relationships governing their interactions with molecular targets.

The configuration of the side chain in this compound isomers has been shown to be a critical determinant of their biological properties, particularly their distinct odors. Studies on α-santalol derivatives have revealed that the Z-configuration of the double bond in the side chain is essential for its characteristic woody odor. researchgate.netnih.gov In contrast, the E-isomers have been described as odorless, fresh, or fatty, indicating that the relative orientation of the side chain with respect to the santalane frame is crucial for its interaction with olfactory receptors. researchgate.netnih.gov Furthermore, analogues with a saturated side chain, which allows for more conformational flexibility, retain a woody odor similar to the Z-isomers. nih.gov

The differential binding affinities of α- and β-santalol for the CB2 receptor also highlight a structure-activity relationship. β-Santalol exhibits a slightly higher binding affinity (Kᵢ = 8.19 μM) compared to α-santalol (Kᵢ = 10.49 μM), suggesting that the structural differences between the tricyclic α-santalol and the bicyclic β-santalol influence their interaction with the receptor's binding pocket. nih.gov

Further evidence for the importance of specific structural moieties comes from studies on synthetic derivatives of α-santalol. The introduction of a piperazine (B1678402) group into the α-santalol structure resulted in a derivative (compound 4e) with a significantly increased binding affinity for the CB2 receptor (Kᵢ = 0.99 μM) and enhanced selectivity over the CB1 receptor. nih.gov Molecular docking studies revealed that while both α-santalol and its piperazine derivative share a similar binding orientation within the CB2 receptor, the piperazine moiety engages in an additional π-cation interaction with a phenylalanine residue (Phe183) in the binding site. nih.gov This additional interaction is believed to be responsible for the increased affinity of the synthetic derivative. nih.gov

Investigations into the effects of this compound isomers on transthyretin (TTR) amyloidogenesis have also revealed structure-dependent activities. Both α- and β-santalol were found to inhibit TTR aggregation and stabilize its native tetrameric structure. frontiersin.org Molecular docking analysis suggested that the this compound isomers have a higher binding affinity for the wild-type TTR than for its disease-associated mutant form (TTRV30M). frontiersin.org The root-mean-square deviation (RMSD) values from molecular dynamics simulations indicated that β-santalol induced a larger conformational change in the mutant TTR compared to the wild-type, suggesting a differential interaction based on the protein's structure. frontiersin.org

Table 2: Structure-Activity Relationship Highlights for this compound Isomers and Derivatives

Structural Feature Isomer/Derivative Biological Activity/Property Mechanism Insight
Side Chain Double Bond Configuration (Z)-α-Santalol vs. (E)-α-Santalol Odor Perception The Z-configuration is crucial for the characteristic woody odor, indicating a specific conformational requirement for olfactory receptor interaction. researchgate.netnih.gov
Skeletal Structure α-Santalol (tricyclic) vs. β-Santalol (bicyclic) CB2 Receptor Binding Affinity β-Santalol shows slightly higher affinity, suggesting the overall shape of the molecule influences binding. nih.gov
Side Chain Modification α-Santalol derivative with a piperazine moiety CB2 Receptor Binding Affinity The piperazine group provides an additional π-cation interaction, significantly increasing binding affinity. nih.gov
Interaction with Transthyretin (TTR) α-Santalol and β-Santalol Inhibition of Amyloidogenesis Both isomers stabilize the native TTR tetramer, with differential effects on the wild-type versus mutant protein. frontiersin.org

Rational Design, Synthesis, and Structure Activity Relationship Sar Studies of Santalol Derivatives and Analogs

Synthetic Strategies for Santalol (B192323) Derivatives with Modified Functional Groups

Synthetic modifications of this compound have primarily focused on its characteristic terminal hydroxyl group, a key site for its reactivity. nanobioletters.com Various derivatives have been synthesized to explore the impact of different functional groups on biological activity.

Common synthetic strategies include:

Oxidation: The primary alcohol of (Z)-α-santalol can be oxidized using reagents like manganese dioxide to yield the corresponding aldehyde, (Z)-α-santalal. mdpi.com

Esterification: Ester derivatives, such as formates and acetates, are readily synthesized by reacting this compound with the corresponding carboxylic acid (e.g., formic acid) in the presence of a dehydrating agent. mdpi.com

Hydrogenation: The double bond in the isopentenyl side chain can be reduced through catalytic hydrogenation (e.g., using Palladium on carbon, Pd-C) to produce saturated analogs like dihydro-α-santalol. mdpi.com This process can sometimes concurrently reduce other functional groups, as seen in the formation of dihydro-α-santalal. mdpi.com

These fundamental transformations allow for the creation of a library of derivatives where the polarity, size, and hydrogen-bonding capability of the side chain's terminal group are altered, providing valuable insights into structure-activity relationships.

Investigation of this compound Analogues with Altered Carbon Skeletons

Altering the carbon framework of this compound offers another avenue to modulate its biological properties. The bicyclo[2.2.1]heptane core and the isopentenyl side chain are defining features that have been subjects of synthetic modification.

Investigations in this area include:

Side Chain Saturation: As mentioned, hydrogenation of the side chain removes the rigidity imposed by the double bond, yielding dihydro-santalol analogs. mdpi.com

Core Structure Synthesis: A significant body of work has been dedicated to the total synthesis of the this compound core, which has enabled the creation of analogs that are not readily accessible from the natural product. chimia.chnih.gov Enantioselective syntheses have been developed to produce specific stereoisomers of β-santalol, sometimes employing key steps like copper-catalyzed cyclization-fragmentation reactions. researchgate.net

Bio-inspired Synthesis: Cascade cyclization of multifunctional linear substrates is being explored as an efficient strategy to mimic nature's synthesis of the complex this compound framework. researchgate.net

These studies are crucial for understanding which parts of the carbon skeleton are essential for biological activity and for creating novel structures with potentially enhanced therapeutic profiles.

SAR Studies for Enhanced Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Antiproliferative)

Structure-activity relationship (SAR) studies aim to connect the specific chemical features of this compound and its derivatives to their biological effects. α-santalol has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiproliferative activities. nih.govresearchgate.netresearchgate.net

Anti-inflammatory Activity: α-Santalol has been shown to suppress the production of inflammatory markers. researchgate.netinformahealthcare.com Studies indicate that both α- and β-santalol can suppress lipopolysaccharide-mediated action of the arachidonic acid pathway, leading to a decrease in prostaglandin E2 and thromboxane B2. informahealthcare.com The anti-inflammatory properties of sandalwood oil are closely linked to its high this compound content, suggesting that the core this compound structure is fundamental to this activity. informahealthcare.comresearchgate.net

Antimicrobial Activity: Sandalwood oil's antimicrobial efficacy is largely attributed to its principal components, (Z)-α-santalol and (Z)-β-santalol. mdpi.com SAR studies suggest that a higher concentration of santalols contributes to a broader spectrum of antimicrobial activity. researchgate.net α-Santalol has shown efficacy against various pathogens, including Helicobacter pylori, Candida albicans, and Escherichia coli. researchgate.net The lipophilic nature of the sesquiterpenoid structure is believed to facilitate interaction with microbial cell membranes.

Antiproliferative Activity: Both α- and β-santalol isomers and their derivatives have been evaluated for cytotoxic effects against various cancer cell lines. nih.govjst.go.jp α-Santalol induces apoptosis and cell cycle arrest in multiple cancer models. nanobioletters.comresearchgate.netnih.gov A bioassay-guided study of α-santalol derivatives isolated from Santalum album found that modifications on the side chain, such as additional hydroxyl or aldehyde groups, influence cytotoxicity. nih.gov For instance, (9S,10E)-9-hydroxy-α-santalal exhibited selective cytotoxicity against human promyelocytic leukemia (HL-60) cells. nih.gov In contrast, while sharing the same core skeleton, β-santalol has been reported to show fewer biological activities compared to α-santalol in some studies. jst.go.jp

Table 1: Summary of Biological Activities of this compound and Selected Derivatives

Compound/Derivative Biological Activity Key Findings Reference(s)
(Z)-α-Santalol Anti-inflammatory Suppresses inflammatory cytokines and mediators like prostaglandin E2. informahealthcare.com
(Z)-α-Santalol Antimicrobial Active against various Gram-positive and Gram-negative bacteria and yeasts. researchgate.netmdpi.com
(Z)-α-Santalol Antiproliferative Induces apoptosis and cell cycle arrest in various cancer cell lines. researchgate.netnih.gov
(Z)-β-Santalol Anti-inflammatory Suppresses inflammatory mediators. informahealthcare.com
(9S,10E)-9-hydroxy-α-santalal Antiproliferative Exhibited tumor-selective cytotoxicity against HL-60 cells. nih.gov
Dihydro-α-santalol Odor evaluation Retains woody odor, indicating saturation of side chain is tolerated for olfactory properties. mdpi.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound, the key pharmacophoric features are believed to be:

The Bicyclic Core: The rigid bicyclo[2.2.1]heptane skeleton serves as a crucial lipophilic scaffold, providing the correct size and shape for binding to biological targets.

The Isopentenyl Side Chain: This chain positions the essential hydroxyl group at an optimal distance from the core. Its length and stereochemistry are critical for activity.

The Primary Hydroxyl Group: Computational studies suggest that the reactivity of this compound is primarily attributed to the terminal hydroxyl (-OH) group. nanobioletters.com This group can act as a hydrogen bond donor and acceptor, which is a critical interaction for binding to enzymes and receptors. The localization of charge density in the side chain further supports its importance in molecular interactions. nanobioletters.com

Stereochemistry plays a pivotal role in the activity of this compound, particularly concerning the geometry of the side chain's double bond. Most naturally occurring and biologically studied α-santalol possesses the (Z)-configuration. nanobioletters.commdpi.com While the influence of stereochemistry on the odor profile of this compound is well-documented—with the (Z)-isomer being responsible for the characteristic woody scent—its direct, comparative influence on pharmacological activities is less defined in the literature.

The majority of studies on anti-inflammatory, antimicrobial, and antiproliferative effects have been conducted using naturally sourced sandalwood oil or isolated α-santalol, which are predominantly the (Z)-isomer. researchgate.netnih.gov The selective synthesis of different stereoisomers, such as the (E)-isomers and various enantiomers of the bicyclic core, has been achieved. chimia.chresearchgate.net However, comparative biological testing of these distinct isomers against each other in the same assays is not extensively reported. This represents a critical area for future research to fully elucidate the stereochemical requirements for optimal therapeutic activity.

Prodrug Strategies for this compound to Optimize Cellular Uptake and Stability in In Vitro Systems

A prodrug is an inactive compound that is converted into a pharmacologically active drug in vivo. This strategy is often used to improve properties such as solubility, stability, and cellular permeability. For molecules with hydroxyl groups like this compound, a common prodrug approach is esterification.

While specific studies on this compound prodrugs are not widely available in the current literature, a general strategy would involve masking the polar hydroxyl group with a promoiety that can be cleaved by cellular enzymes, such as esterases, to release the active this compound. For example, creating an ester linkage with a small carboxylic acid could increase the lipophilicity of this compound, potentially enhancing its ability to cross cell membranes. Once inside the cell, ubiquitous esterases would hydrolyze the ester bond, releasing the active α-santalol at the site of action. This approach could optimize its delivery and stability in in vitro cellular assay systems.

Conjugation of this compound with Other Bioactive Moieties

Chemical conjugation involves linking two or more distinct bioactive molecules to create a single hybrid compound. This strategy aims to combine the therapeutic effects of the parent molecules, potentially leading to synergistic activity, improved targeting, or a multi-target mechanism of action.

There is currently a lack of published research detailing the conjugation of this compound with other specific bioactive moieties. However, this remains a promising area for future exploration. The primary hydroxyl group of this compound provides a convenient attachment point for conjugation. For instance, this compound could theoretically be conjugated to:

A known anticancer agent: To potentially create a synergistic compound that targets multiple pathways in cancer cell proliferation.

A targeting ligand: To direct this compound specifically to cancer cells or inflamed tissues, thereby increasing efficacy and reducing off-target effects.

A permeation enhancer: To improve its transport across biological barriers.

Such strategies could unlock new therapeutic potential for this versatile natural product.

Advanced Analytical Methodologies for Santalol Quantification and Characterization

Chromatographic Techniques for Santalol (B192323) Separation and Purity Assessment

Chromatographic techniques are fundamental to the analysis of this compound, enabling the separation of this sesquiterpene alcohol from the complex matrix of essential oils and the resolution of its isomers. These methods are indispensable for assessing the purity and authenticity of sandalwood oil.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. core.ac.uknih.govhaloaaina.com In this method, the volatile components of a sample are separated in a gas chromatograph and then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

GC-MS is extensively used for both the qualitative identification and quantitative determination of α-santalol and β-santalol, the two major isomers of this compound. nih.govimpactfactor.org Identification is typically achieved by comparing the retention times and mass spectra of the eluted compounds with those of known reference standards and by searching spectral libraries. core.ac.uk For instance, the signature mass fragments at m/z 161 and 204 are indicative of this compound and its related sesquiterpenoids. core.ac.uk

Quantitative analysis allows for the determination of the percentage composition of this compound isomers in an essential oil, which is a key indicator of its quality. impactfactor.org Studies have shown that the concentration of α-santalol and β-santalol can vary significantly depending on the species of sandalwood and the extraction method used. core.ac.ukhaloaaina.com For example, analysis of heartwood oil from 15-year-old sandalwood trees revealed α-santalol concentrations between 33.55% and 35.32%, and β-santalol concentrations between 17.16% and 18.96%. impactfactor.org However, conventional single-column GC-MS may lack the necessary resolving power to separate all this compound-related components into pure peaks, which can affect the precision of quantification. oup.com To overcome this, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced peak resolution. oup.com

Table 1: Representative GC-MS Data for this compound Analysis in Sandalwood Oil

Compound Retention Time (min) Key Mass Fragments (m/z) Concentration Range (%)
α-Santalol Varies with column and conditions 93, 105, 121, 136, 161, 204, 220 33.55 - 70

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile compounds. For the analysis of this compound, which is semi-volatile, HPLC can be a valuable tool, particularly for preparative scale separations. Chiral HPLC is a specialized form of HPLC that is capable of separating enantiomers, which are mirror-image isomers of a chiral compound. rsc.orghumanjournals.comresearchgate.net This is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net

The separation mechanism in chiral HPLC often involves the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net Polysaccharide-based CSPs are widely used for the resolution of a broad range of racemic compounds. rsc.orgresearchgate.net While specific applications of chiral HPLC for the routine analysis of this compound are not extensively documented in readily available literature, the principles of the technique are highly relevant given the chiral nature of this compound isomers. The ability to resolve enantiomers is crucial as different enantiomers can exhibit distinct biological activities.

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. nih.gov SFC is often considered a hybrid of gas and liquid chromatography, offering the advantages of high efficiency and fast analysis times. nih.gov It is particularly well-suited for the analysis of non-polar and moderately polar compounds, including terpenes found in essential oils. nih.gov

The application of SFC in the analysis of essential oils has demonstrated its potential for separating complex mixtures of volatile compounds. mdpi.com The use of supercritical carbon dioxide as a mobile phase is also environmentally friendly due to the reduction in organic solvent consumption. nih.gov While specific, detailed research on the application of SFC for the analysis of this compound is not abundant, the technique's proven capability in separating other terpenes suggests its suitability for this compound analysis. nih.gov Ultrahigh-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry is an emerging powerful tool for the comprehensive analysis of complex plant extracts. nih.gov

Spectroscopic Methods for this compound Structure Elucidation and Authentication

Spectroscopic techniques are instrumental in elucidating the molecular structure of this compound and in the authentication of sandalwood oil. These methods provide detailed information about the chemical bonds and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. ruc.dk It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic resonance. ¹H NMR provides information about the different types of protons in a molecule and their chemical environment, while ¹³C NMR provides similar information for carbon atoms. Two-dimensional (2D-NMR) techniques, such as COSY and HSQC, can be used to establish connectivity between atoms.

NMR spectroscopy has been used to confirm the structures of α-santalol and β-santalol. rsc.org The chemical shifts observed in the ¹H and ¹³C NMR spectra are characteristic of the specific arrangement of atoms in each isomer, allowing for their unambiguous identification.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for α-Santalol and β-Santalol in CDCl₃ | α-Santalol | | β-Santalol | | |---|---|---|---| | Position | ¹³C (ppm) | ¹H (ppm) | ¹³C (ppm) | ¹H (ppm) | | 1 | 59.4 | 4.08 | 59.4 | 4.10 | | 2 | 125.1 | 5.33 | 125.0 | 5.33 | | 3 | 139.5 | - | 139.6 | - | | 4 | 30.1 | 2.04 | 29.9 | 2.05 | | 5 | 38.9 | 1.98 | 38.8 | 1.99 | | 6 | 49.3 | 1.25 | 49.2 | 1.26 | | 7 | 42.1 | 1.45 | 42.0 | 1.46 | | 8 | 26.9 | 1.65 | 26.8 | 1.66 | | 9 | 16.8 | 1.68 | 16.7 | 1.69 | | 10 | 17.6 | 1.05 | 17.5 | 1.06 | | 11 | 41.5 | 1.35 | 41.4 | 1.36 | | 12 | 25.2 | 0.98 | 25.1 | 0.99 | | 13 | 48.7 | 1.15 | 48.6 | 1.16 | | 14 | 12.5 | 0.85 | 12.4 | 0.86 | | 15 | 23.3 | 0.95 | 23.2 | 0.96 |

Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. pageplace.decarleton.edu IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser source. carleton.edu

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3100-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. researchgate.net Other peaks in the fingerprint region are characteristic of the carbon-carbon and carbon-hydrogen bonds within the molecule. Fourier Transform Infrared (FT-IR) spectroscopy, particularly with Attenuated Total Reflectance (ATR), has been successfully used as a rapid and non-destructive method for the quality assessment of sandalwood oil. researchgate.net

Table 3: Key Infrared (IR) Absorption Bands for α-Santalol

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3672 O-H Stretch Alcohol
~3000-2800 C-H Stretch Alkane
~1650 C=C Stretch Alkene
~1450 C-H Bend Alkane

Data based on calculated frequencies and may differ slightly from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible analytical technique, its application in the direct quantification of this compound is significantly limited. The primary challenge lies in the molecular structure of this compound. Compounds that are effectively analyzed by UV-Vis spectroscopy typically possess a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. This compound, consisting primarily of single bonds and isolated double bonds, lacks a conjugated system or functional groups that act as strong chromophores. veeprho.comnu.edu.omeurekaselect.comwiley.com

This absence of a suitable chromophore means that this compound exhibits weak or no significant absorption in the standard UV-Vis range (200-800 nm), rendering direct detection and quantification challenging, especially at low concentrations. veeprho.comnu.edu.om While UV-Vis detectors are common in High-Performance Liquid Chromatography (HPLC) systems, they are generally unsuitable for analyzing this compound. For non-chromophoric compounds, alternative detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are often required in liquid chromatography. nu.edu.omresearchgate.net In some analytical approaches for non-chromophoric substances, chemical derivatization is employed to attach a UV-active molecule, but this is an indirect method that adds complexity and is not standard practice for this compound analysis where more direct methods are available. veeprho.comnu.edu.omresearchgate.net

Therefore, while UV-Vis spectroscopy may have a minor role in assessing the general quality of an essential oil by detecting certain impurities that do possess chromophores, it is not a primary or effective methodology for the specific quantification of α- and β-santalol.

Mass Spectrometry (MS) Techniques for this compound Metabolite Profiling and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing detailed information on its mass, elemental composition, and structure. It is almost always coupled with a chromatographic separation technique, most commonly Gas Chromatography (GC-MS).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard quadrupole mass spectrometers by providing highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula. For this compound (C₁₅H₂₄O), the expected monoisotopic mass is 220.1827 u. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, which is critical for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but a different elemental composition. This capability is particularly valuable in the complex matrix of sandalwood essential oil, which contains numerous isomeric and isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a target analyte. In an MS/MS experiment, the this compound molecular ion (m/z 220) is first isolated. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID), breaking it apart into smaller, characteristic product ions (also known as daughter ions). The resulting fragmentation pattern serves as a structural fingerprint for the molecule.

While detailed fragmentation pathways can be complex, studies using GC-MS with ion trap quadrupole (ITQ) analyzers have identified key diagnostic ions for this compound. core.ac.uk These signature mass fragments provide a reliable basis for identification. The NIST mass spectrometry database also provides reference spectra for comparison. By matching the fragmentation pattern of a sample with that of a known standard or a library spectrum, analysts can confirm the identity of α- and β-santalol with a high degree of confidence.

Table 1: Characteristic Mass Fragments for this compound Identification
Ion TypeMass-to-Charge Ratio (m/z)Significance
Molecular Ion [M]⁺220Represents the intact this compound molecule.
Key Fragment Ion204Corresponds to the loss of a water molecule [M-H₂O]⁺.
Key Fragment Ion161A significant fragment used in identification. core.ac.uk
Key Fragment Ion122Another characteristic fragment in the this compound spectrum.
Key Fragment Ion93A common fragment observed in the mass spectrum of this compound.

Development of Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC-MS)

Sandalwood essential oil is an exceptionally complex mixture, containing over 100 constituents, many of which are isomers with similar chemical properties. Traditional one-dimensional GC-MS can struggle to fully resolve all these components, leading to co-elution where two or more compounds emerge from the GC column at the same time, complicating identification and quantification.

To overcome this challenge, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry has emerged as a superior analytical technique. seejph.com In a GCxGC system, the effluent from a primary GC column is passed through a modulator, which traps and then rapidly re-injects small, sequential fractions onto a second, shorter GC column with a different stationary phase (e.g., separating by volatility on the first column and polarity on the second). seejph.com

This two-dimensional separation provides a massive increase in peak capacity and resolving power. seejph.com A study utilizing GCxGC coupled to a Time-of-Flight Mass Spectrometer (TOF-MS) for the analysis of sandalwood powder successfully revealed 64 distinct peaks, demonstrating its ability to uncover components that cannot be resolved with conventional one-dimensional GC-MS techniques. seejph.com This enhanced separation allows for a more comprehensive and accurate profiling of this compound isomers and other minor constituents, which is invaluable for quality control, authenticity verification, and detecting adulterants. seejph.com

Standardization and Quality Control of this compound-Containing Extracts and Products

The high economic value of sandalwood oil makes it a frequent target for adulteration or substitution with lower-quality oils. seejph.comthaiscience.infohaloaaina.com Therefore, rigorous standardization and quality control are essential. The primary method for this is gas chromatography, as specified by international standards. ecu.edu.au

The International Organization for Standardization (ISO) has established a standard for the essential oil of Santalum album, ISO 3518:2022 , which defines the required chemical composition to ensure its quality and authenticity. iteh.aiiteh.aiwww.wa.gov.au This standard mandates specific percentage ranges for the key active constituents, (Z)-α-santalol and (Z)-β-santalol. Gas chromatography analysis, typically GC-MS or GC-FID (Flame Ionization Detection), is the designated method to verify that an oil meets these specifications. haloaaina.comecu.edu.auiteh.aiiteh.ai

Oils that fall outside these ranges are considered to be of inferior quality. researchgate.net Such deviations can occur due to distillation from immature heartwood, improper extraction methods, or deliberate adulteration with synthetic fragrances or oils from other, less valuable species. haloaaina.comresearchgate.net The chemical profile obtained by GC-MS is therefore the definitive measure for authenticating sandalwood oil and ensuring the quality of this compound-containing products. haloaaina.com

Table 2: Chromatographic Profile Requirements for Santalum album Oil (ISO 3518:2022)
ComponentMinimum PercentageMaximum Percentage
(Z)-α-Santalol41.0%55.0%
(Z)-β-Santalol16.0%24.0%
(E,E)-FarnesolNot Detected1.0%
(Z)-LanceolNot Detected2.0%

Data sourced from ISO 3518:2022. iteh.aiwww.wa.gov.au

Biotechnological and Sustainable Production of Santalol

Microbial Cell Factories for Santalol (B192323) Biosynthesis (e.g., Yeast, Bacteria, Algae)

Microbial cell factories, particularly engineered yeast and bacteria, have emerged as powerful platforms for the biosynthesis of this compound. These microorganisms can be engineered to express the necessary genes for the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor molecules, and the specific enzymes that convert these precursors into santalenes and subsequently santalols. nih.govmdpi.comnih.govmdpi.comunimi.itresearchgate.net

Yeast (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica) : S. cerevisiae naturally utilizes the MVA pathway, making it a suitable host for expressing sandalwood santalene synthases (STSs) and cytochrome P450 enzymes (CYPs) along with their redox partners (CPRs) to convert farnesyl diphosphate (B83284) (FPP) to santalenes and then to santalols. nih.govmdpi.complos.org Strategies like overexpression of key MVA pathway genes (e.g., ERG8, HMG1) and optimization of promoters (e.g., GAL promoters) have been employed to increase FPP supply and enhance this compound yield in engineered yeast strains. nih.govmdpi.comresearchgate.net Yarrowia lipolytica, an oleaginous yeast, has also been explored for the heterologous synthesis of α-santalene, a precursor to α-santalol. unimi.itresearchgate.netresearchgate.net

Bacteria (e.g., Escherichia coli, Rhodobacter sphaeroides) : E. coli primarily uses the MEP pathway for isoprenoid biosynthesis. mdpi.com Engineered E. coli strains have been developed to produce α-santalene by introducing plant-derived santalene synthase genes and optimizing the expression of genes in both the MEP pathway and the introduced santalene biosynthesis pathway. nih.govunimi.itnih.gov Rhodobacter sphaeroides has also been used in the development of fermentation routes to α- and β-santalol. wikipedia.orgwikipedia.org

Biotechnological production using fermentation with renewable raw materials like corn starch is being commercially implemented as an alternative to sandalwood oil extraction. basf.comisobionics.combasf.com

Enzymatic Biotransformation of this compound Precursors

Enzymatic biotransformation involves using isolated enzymes or enzyme systems to convert readily available precursors into this compound. This approach leverages the high specificity and efficiency of enzymes. The biosynthesis of this compound involves the conversion of farnesyl diphosphate (FPP) into santalenes by santalene synthases, followed by the hydroxylation of santalenes into santalols catalyzed by cytochrome P450 enzymes. nih.govplos.org

Research has focused on identifying and characterizing the specific enzymes involved in these steps from Santalum album. For instance, cytochrome P450 enzymes from the CYP76F subfamily have been shown to be crucial in converting santalenes into santalols. nih.govmdpi.complos.org Enzymatic approaches, such as using promiscuous kinases and isopentenyl phosphate kinases, have been explored for the in vitro manufacturing of precursor molecules like DMAPP. nih.gov Biocatalytic reductions based on enzymes like ene-reductases and alcohol dehydrogenases are also being investigated for the synthesis of sandalwood fragrances, potentially offering improved sustainability, safety, and selectivity compared to traditional chemical methods. rsc.org

Plant Cell Culture and Hairy Root Culture for this compound Production

Plant cell culture and hairy root culture offer alternative in vitro methods for producing plant-derived compounds like this compound. Plant cell cultures involve growing undifferentiated plant cells in a liquid medium, while hairy root cultures are established by transforming plant tissues with Agrobacterium rhizogenes, leading to the growth of fast-growing, genetically stable roots. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov

These methods allow for the production of secondary metabolites under controlled conditions, independent of environmental factors and the long growth cycles of sandalwood trees. researchgate.netfrontiersin.org Studies have explored the establishment of Santalum album callus cultures for elucidating the sesquiterpene metabolism and potentially for biotechnological production of aromatic compounds. tandfonline.com Hairy root cultures are considered promising bioproduction systems due to their rapid growth rate and ability to produce secondary metabolites at concentrations comparable to or higher than those in the native plant roots. frontiersin.orgnih.govnih.gov While plant cell and hairy root cultures have been explored for secondary metabolite production, optimization, particularly in bioreactors for large-scale production, is still an area of focus. researchgate.netfrontiersin.orgnih.gov

Optimizing Bioprocess Parameters for Scalable this compound Yields

Optimizing bioprocess parameters is crucial for achieving high and scalable this compound yields in biotechnological production systems. This involves fine-tuning various factors that influence microbial growth, metabolic flux, and product formation. Key parameters include the composition of the culture medium, temperature, pH, dissolved oxygen levels, and agitation rate. openaccessjournals.comscitechnol.com

In microbial fermentation, strategies such as optimizing initial carbon source concentration and implementing controlled feeding strategies during fed-batch fermentation have been shown to significantly increase the production of santalene, the precursor to this compound. nih.govresearchgate.net Metabolic engineering strategies, including the overexpression of key genes in the biosynthetic pathway and the optimization of gene expression through techniques like tuning ribosome binding sites, are also critical for directing metabolic flux towards this compound production and improving yields. nih.govmdpi.comresearchgate.netnih.gov Bioreactor design and operation play a vital role in ensuring optimal conditions for cell growth and product accumulation at larger scales. researchgate.netopenaccessjournals.comscitechnol.com

Data from studies optimizing fermentation for α-santalene production in Yarrowia lipolytica demonstrate the impact of process parameters:

Fermentation TypeInitial Glucose (g/L)Feeding StrategyOptical Density (OD)α-Santalene Yield (mg/L)Fold Increase
Batch50N/A-5.191.0
Fed-batch50Maintain 5-20 g/L glucose79.0927.925.38

This table illustrates that optimizing the feeding strategy in fed-batch fermentation can lead to a substantial increase in product yield compared to batch fermentation. researchgate.net

Economic and Environmental Considerations in Biotechnological this compound Production

Biotechnological production of this compound offers significant economic and environmental advantages compared to traditional methods. nih.gov From an environmental perspective, it provides a sustainable alternative that reduces the pressure on endangered sandalwood tree populations. basf.comisobionics.comwikipedia.orgamyris.com Using renewable raw materials, such as corn starch, as the starting material for fermentation further enhances the environmental sustainability of the process. basf.comisobionics.combasf.com

Economically, biotechnological production can offer a more reliable and potentially cost-effective supply of this compound. isobionics.comnih.gov Unlike traditional harvesting, which is dependent on the long growth cycles of trees and susceptible to environmental factors and illegal logging, fermentation processes can be controlled and scaled to meet demand, ensuring a consistent and high-quality product. basf.comisobionics.combasf.com While challenges such as achieving high yields and managing production costs at an industrial scale exist, ongoing advancements in metabolic engineering, bioprocess optimization, and synthetic biology are continuously improving the economic viability of biotechnological this compound production. nih.govmdpi.comfrontiersin.orgscitechnol.comopenaccessjournals.com The ability to produce high-purity molecules targeting specific fragrance notes also adds economic value. isobionics.com

Ecological Roles and Chemotaxonomic Significance of Santalol in Natural Systems

Santalol (B192323) as a Constituent of Plant Volatiles and its Role in Plant-Environment Interactions

Plants emit a diverse array of volatile organic compounds (VOCs) that mediate interactions with their surrounding environment. These chemical signals can serve various purposes, including attracting pollinators, deterring herbivores, and communicating with neighboring plants saudijournals.com. This compound, as a key component of the essential oil of sandalwood, contributes to the characteristic fragrance of the plant. While the primary role of this fragrance in attracting pollinators has not been extensively studied, it is understood that floral scents are crucial for reproductive success in many plant species.

The release of volatile compounds like this compound can also serve as a form of communication. For instance, some plants release specific VOCs to warn nearby plants of impending danger, such as herbivore attacks saudijournals.com. This signal can induce the neighboring plants to ramp up their own production of defensive compounds saudijournals.com. Although direct evidence for this compound acting as such a signal is limited, its presence as a volatile terpenoid suggests a potential role in the complex chemical communication networks of plants.

Biosynthetic Origin and Distribution of this compound Across Plant Species

The biosynthesis of this compound is a complex enzymatic process that primarily occurs in the heartwood of sandalwood trees. The pathway begins with the precursor farnesyl diphosphate (B83284) (FPP), which is synthesized through the mevalonate (B85504) (MVA) pathway in the plant's cytosol nih.govnih.gov. A key enzyme, santalene synthase (SaSSy), catalyzes the cyclization of FPP to form a mixture of sesquiterpenes, including α-santalene, β-santalene, and epi-β-santalene nih.govplos.org. Subsequently, cytochrome P450 monooxygenases, specifically from the CYP76F subfamily, hydroxylate these santalene isomers to produce the corresponding santalols (α-santalol, β-santalol, and epi-β-santalol) nih.govnih.govresearchgate.net.

While the Santalum genus, particularly Santalum album (Indian sandalwood), is the most well-known source of this compound, the enzymes responsible for the synthesis of its precursors have been identified in other plant species. For example, santalene/bergamotene synthases have been characterized from Clausena lansium and the camphor tree, Cinnamomum camphora nih.gov. Furthermore, a different biosynthetic pathway to santalenes has been discovered in the wild tomato Solanum habrochaites, which utilizes (Z,Z)-FPP as a precursor nih.gov. This suggests that the genetic machinery for producing this compound precursors is more widely distributed in the plant kingdom than the accumulation of this compound itself.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeAbbreviationFunctionPrecursor(s)Product(s)
Farnesyl Diphosphate SynthaseFPPSCatalyzes the formation of FPPIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Farnesyl diphosphate (FPP)
Santalene SynthaseSaSSyCyclization of FPPFarnesyl diphosphate (FPP)α-santalene, β-santalene, epi-β-santalene
Cytochrome P450 MonooxygenasesCYP76F subfamilyHydroxylation of santalenesα-santalene, β-santalene, epi-β-santaleneα-santalol, β-santalol, epi-β-santalol

Ecological Functions of this compound in Plant Defense Mechanisms Against Herbivores and Pathogens

A significant ecological role of this compound lies in its contribution to plant defense. As a secondary metabolite, it is not directly involved in the primary functions of growth and development but serves to protect the plant from a variety of biotic threats.

Defense Against Herbivores:

Research has demonstrated that this compound possesses repellent properties against certain herbivores. For instance, sandalwood oil and its primary constituent, this compound, have been shown to be effective repellents against the twospotted spider mite (Tetranychus urticae) nih.govresearchgate.net. Studies have also indicated the efficacy of sandalwood oil and its components, α- and β-santalol, in controlling the cotton aphid (Aphis gossypii) researchgate.net. This repellent activity can deter herbivores from feeding, thereby reducing damage to the plant. The mechanism of action is often through chemosensory deterrence, where the taste or smell of the compound is unpalatable or disruptive to the herbivore nih.govresearchgate.net.

Defense Against Pathogens:

This compound and sandalwood oil have demonstrated significant antifungal activity against a range of plant pathogenic fungi. Essential oils rich in santalols have been found to be active against fungi such as Aspergillus niger, Candida albicans, and Cryptococcus neoformans researchgate.net. The antifungal mechanism of α-santalol is thought to involve the disruption of mitosis, similar to the action of the antifungal drug griseofulvin researchgate.net. This fungistatic activity can inhibit the growth and spread of fungal infections on the plant. Furthermore, sandalwood essential oil has shown antimicrobial activity against various bacteria, suggesting a broad-spectrum defensive role mdpi.com.

Chemotaxonomic Utility of this compound in the Classification of Plant Species (e.g., Santalaceae family)

Chemotaxonomy utilizes the chemical constituents of plants as a tool for classification and to understand phylogenetic relationships. The composition of sesquiterpenoids, particularly the relative abundance of α-santalol and β-santalol, varies significantly among different species of the Santalum genus science.gov. This variation in the chemical profile, or "chemotype," serves as a valuable marker for species identification and differentiation within the Santalaceae family.

For example, the oil of Santalum album is typically rich in (Z)-α-santalol and (Z)-β-santalol, which are responsible for its characteristic fragrance and bioactivity nih.gov. In contrast, the oil from other Santalum species may have different ratios of these isomers or contain other dominant sesquiterpenes. These distinct chemical fingerprints can be used to authenticate sandalwood oil and to distinguish between different species, which is crucial for quality control and conservation efforts, especially given the prevalence of adulteration with oils from other species sapub.orgtropicalplantresearch.com. Phylogenetic studies of the Santalum genus have also been aided by the analysis of their chemical constituents, providing another layer of data to complement morphological and genetic information semanticscholar.org.

Table 2: this compound Content in Different Santalum Species

SpeciesPredominant this compound IsomersTypical α-santalol Content (%)Typical β-santalol Content (%)
Santalum album(Z)-α-santalol, (Z)-β-santalol41–55 nih.gov16–24 nih.gov
Santalum austrocaledonicum(Z)-α-santalol, (Z)-β-santalol34.5–40.4 science.gov11.0–16.2 science.gov
Santalum spicatumα-santalolVaries, generally lower than S. albumVaries

Note: The exact percentage can vary based on the age of the tree, geographical location, and extraction method.

Influence of Environmental Factors on this compound Production in Plants

The production and accumulation of this compound in plants are not solely determined by genetics but are also significantly influenced by a range of environmental factors. These abiotic stresses can trigger physiological and biochemical responses in the plant, often leading to an increased synthesis of secondary metabolites as a defense mechanism.

One of the most well-documented environmental influences is drought stress. Studies on Santalum album have shown that drought conditions lead to a marked increase in the expression of genes involved in this compound biosynthesis, resulting in elevated levels of santalols nih.govoup.comresearchgate.net. This response is believed to be a part of the plant's strategy to cope with the stress, as terpenoids can play a role in protecting cellular structures from oxidative damage. The accumulation of this compound under drought stress is linked to the upregulation of the transcription factor SaAREB6, which in turn promotes the expression of key biosynthetic enzymes nih.govresearchgate.net. In addition to drought, other edaphic factors, which include soil composition and climatic conditions, have a significant impact on both the quality and quantity of this compound produced by sandalwood trees researchgate.netresearchgate.net. The age of the tree also plays a crucial role, with older trees generally producing a higher concentration of this compound researchgate.net. While the precise mechanisms are still being elucidated, it is clear that environmental cues play a vital role in modulating the production of this ecologically and economically important compound.

Emerging Research Frontiers and Future Directions in Santalol Science

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Santalol (B192323) Research

The application of "omics" technologies is revolutionizing our understanding of this compound biosynthesis and regulation in its natural source, the sandalwood tree (Santalum album). By integrating genomics, proteomics, and metabolomics, scientists are creating a comprehensive molecular map of this economically important species. researchgate.net

Genomics: The sequencing and annotation of the Santalum album genome have provided a foundational blueprint for identifying genes involved in the this compound biosynthetic pathway. surrey.ac.uknih.govnih.gov This includes genes encoding key enzymes such as santalene synthases (STSs) and cytochrome P450 monooxygenases (CYPs), which are crucial for the conversion of farnesyl diphosphate (B83284) (FPP) into various this compound isomers. researchgate.netnih.govplos.org Genomic approaches have enabled the identification of multiple CYP genes, some of which are specifically involved in the hydroxylation of santalenes to produce santalols. researchgate.net

Proteomics: Proteomic analyses have complemented genomic data by identifying the actual proteins expressed in different tissues of the sandalwood tree. surrey.ac.uknih.gov This has been instrumental in confirming the functional roles of predicted genes and understanding the protein-level regulation of this compound production. surrey.ac.uknih.gov Mass spectrometry-based proteomics has provided an unbiased method for identifying proteins, including those encoded by organellar genomes, which might be missed in transcriptome datasets. surrey.ac.uknih.gov

Metabolomics: Metabolomic studies focus on the comprehensive analysis of all metabolites within a biological system. In the context of this compound research, this allows for the precise quantification of this compound isomers and other related sesquiterpenoids in different plant tissues and under various environmental conditions. This information is critical for understanding the metabolic fluxes and regulatory checkpoints in the this compound biosynthetic pathway.

The integration of these omics disciplines, often referred to as "multi-omics" or "proteogenomics," provides a holistic view of the biological processes governing this compound production. researchgate.netsurrey.ac.uknih.gov This comprehensive understanding is essential for developing strategies to enhance this compound yield through genetic engineering and for the conservation of this vulnerable species. researchgate.netsurrey.ac.uknih.gov

Omics TechnologyApplication in this compound ResearchKey Findings
Genomics Sequencing and annotation of the Santalum album genome.Identification of genes for santalene synthases (STSs) and cytochrome P450 monooxygenases (CYPs). researchgate.netnih.govplos.org
Proteomics Identification and quantification of proteins in sandalwood tissues.Confirmation of the expression and function of enzymes involved in this compound biosynthesis. surrey.ac.uknih.gov
Metabolomics Analysis of the complete set of metabolites, including this compound isomers.Understanding the metabolic pathways and regulation of this compound production.
Proteogenomics Integration of genomic, transcriptomic, and proteomic data.Improved genome annotation and discovery of novel protein-coding genes related to this compound synthesis. researchgate.netsurrey.ac.uknih.gov

Application of Artificial Intelligence and Machine Learning in this compound Structure-Activity Prediction

While still an emerging area in this compound-specific research, the application of artificial intelligence (AI) and machine learning (ML) holds significant promise for accelerating the discovery and optimization of this compound's biological activities. These computational tools can analyze vast datasets to predict the relationship between a molecule's structure and its biological function.

In silico approaches, such as molecular docking, are already being used to investigate the interaction of this compound with specific protein targets. mdpi.com For instance, molecular docking studies have been employed to explore this compound's potential as an inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, and CD36, a receptor implicated in atherosclerosis. scispace.com These studies use computational algorithms to predict the binding affinity and interaction patterns between this compound and the active site of a target protein.

AI and ML models can be trained on existing data from in vitro and in vivo studies to predict the bioactivity of novel this compound derivatives or related sesquiterpenoids. This can significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing compounds with the highest predicted efficacy for further experimental validation. As more data on the biological effects of this compound and its analogues become available, the predictive power of these models will continue to improve.

Development of Novel Delivery Systems for this compound for Pre-clinical Applications

To enhance the therapeutic potential of this compound in pre-clinical studies, researchers are developing novel delivery systems to improve its bioavailability, stability, and targeted delivery. One promising approach is the use of nanotechnology.

Nanoparticles: Encapsulating this compound within nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes. For example, α-santalol has been functionalized into chitosan nanoparticles. rsc.orgnih.gov These nanoparticles have shown enhanced efficacy in preclinical cancer models. rsc.orgnih.gov Studies have demonstrated that α-santalol-loaded chitosan nanoparticles can effectively inhibit the proliferation of triple-negative breast cancer cells at low concentrations while exhibiting minimal toxicity to normal cells. rsc.orgnih.gov These nanoformulations can also be designed for pH-responsive drug release, allowing for targeted delivery to the acidic microenvironment of tumors. nih.gov

The development of such advanced delivery systems is crucial for translating the promising in vitro findings of this compound's bioactivity into effective in vivo applications.

Delivery SystemAdvantages for this compoundPre-clinical Application Example
Chitosan Nanoparticles Biocompatible, biodegradable, pH-responsive release. nih.govInhibition of triple-negative breast cancer cell proliferation. rsc.orgnih.gov

Exploration of this compound in Combination Therapies in Pre-clinical Disease Models

The investigation of this compound in combination with other therapeutic agents is a promising strategy to enhance its efficacy and overcome potential resistance mechanisms in preclinical disease models.

In the context of cancer chemoprevention, studies have explored the combination of α-santalol with other natural compounds. For instance, the combination of α-santalol with honokiol and magnolol, compounds isolated from Magnolia officinalis, has shown synergistic effects in preventing skin cancer development in mice. nih.gov This combination significantly reduced tumor multiplicity compared to the individual compounds alone and enhanced apoptosis in human epidermoid carcinoma cells. nih.gov This suggests that combination therapies could allow for the use of lower doses of individual agents, potentially reducing side effects while achieving a greater therapeutic effect. nih.gov

The anti-inflammatory properties of this compound also make it a candidate for combination therapies in inflammatory skin conditions. By targeting multiple inflammatory pathways, combination approaches could offer a more comprehensive treatment strategy. Further preclinical studies are warranted to explore the synergistic or additive effects of this compound with conventional and novel therapies for a range of diseases.

Sustainable Sourcing and Conservation Strategies for this compound-Producing Organisms

The high demand for sandalwood oil has led to the over-exploitation of Santalum album, which is now listed as a vulnerable species by the International Union for Conservation of Nature (IUCN). dzarc.comaptklhi.org This has necessitated the development of sustainable sourcing and conservation strategies to ensure the long-term availability of this compound.

Biotechnological Production: A major frontier in sustainable this compound sourcing is the use of metabolic engineering and synthetic biology to produce this compound in microbial hosts such as Saccharomyces cerevisiae (yeast) and bacteria. researchgate.netnih.govdoaj.orgnih.gov This involves reconstructing the this compound biosynthetic pathway in these microorganisms by introducing the necessary genes from S. album. nih.gov Significant progress has been made in optimizing the yields of santalenes and santalols in engineered yeast through strategies like overexpressing key enzymes and downregulating competing metabolic pathways. researchgate.netnih.gov Fermentation-based production using renewable feedstocks like corn offers a sustainable and scalable alternative to traditional harvesting. isobionics.comwikipedia.orgwikipedia.org

Sustainable Forestry and Conservation: In parallel with biotechnological approaches, efforts are underway to promote the sustainable cultivation of sandalwood trees. This includes the establishment of plantations that utilize agroforestry systems, which can enhance biodiversity and provide economic benefits to farmers. dzarc.compureoilsindia.com Conservation strategies also involve the development of in vitro propagation techniques, such as micropropagation, to mass-multiply elite sandalwood clones for plantation establishment. aptklhi.orgjetir.org Furthermore, policy reforms are being advocated to incentivize private participation in sandalwood cultivation and conservation. kau.in

StrategyDescriptionKey Advantages
Biotechnological Production Engineering microorganisms to produce this compound through fermentation. researchgate.netnih.govdoaj.orgnih.govSustainable, scalable, not dependent on endangered trees. isobionics.comwikipedia.orgwikipedia.org
Sustainable Agroforestry Cultivating sandalwood in plantations with other crops. dzarc.compureoilsindia.comPromotes biodiversity, provides economic incentives for conservation. dzarc.com
Micropropagation In vitro clonal propagation of high-yielding sandalwood trees. aptklhi.orgjetir.orgMass production of genetically superior planting material. aptklhi.org
Policy Reform Liberalizing regulations to encourage private cultivation and conservation. kau.inIncreased legal and sustainable supply of sandalwood.

Advanced Concepts in this compound Chemical Biology

Chemical biology approaches are being employed to elucidate the molecular mechanisms underlying this compound's diverse biological activities. This involves the use of chemical tools and techniques to probe biological systems and identify the specific molecular targets of this compound.

Research has shown that α-santalol can modulate various signaling pathways involved in cancer progression. nih.gov For example, it has been shown to target the β-catenin pathway to inhibit the migration of breast cancer cells. iiarjournals.orgsemanticscholar.org In prostate cancer models, α-santalol has been found to inhibit angiogenesis by targeting the vascular endothelial growth factor receptor 2 (VEGFR2)-mediated AKT/mTOR/P70S6K signaling pathway. nih.gov Furthermore, α-santalol can induce cell cycle arrest at the G2/M phase in skin cancer cells and interfere with microtubule assembly. biocrick.comnih.gov

Understanding these specific molecular interactions is crucial for the rational design of more potent and selective this compound-based therapeutic agents. Future research in this area will likely involve the use of advanced techniques such as chemoproteomics to identify the direct binding partners of this compound within the cell, providing a more complete picture of its mechanism of action.

Q & A

Q. How can systematic reviews address gaps in this compound’s pharmacokinetic literature?

  • Methodological Answer : Define a PICOT framework (Population: mammalian models; Intervention: this compound administration; Comparison: placebo/controls; Outcome: bioavailability; Time: acute vs. chronic exposure). Use PRISMA guidelines to screen studies, extract data with Covidence software, and assess bias via ROBINS-I tool .

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